
Camostat-d6 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Camostat-d6 (hydrochloride) is a deuterated form of camostat mesylate, a synthetic serine protease inhibitor. This compound is primarily used as an internal standard for the quantification of camostat by gas chromatography or liquid chromatography-mass spectrometry . Camostat mesylate, the non-deuterated form, has been widely studied for its potential therapeutic applications, including the treatment of chronic pancreatitis and drug-induced lung injury .
準備方法
The synthesis of camostat-d6 (hydrochloride) involves the incorporation of deuterium atoms into the camostat molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of p-guanidinobenzoic acid with deuterated thiourea, followed by coupling with a deuterated ester . The reaction conditions typically involve the use of trihalotriazine as a coupling agent, which facilitates the formation of the ester bond .
Industrial production methods for camostat-d6 (hydrochloride) are similar to those used for camostat mesylate, with additional steps to ensure the incorporation of deuterium atoms. These methods often involve large-scale synthesis and purification processes to obtain the desired compound with high purity and yield .
化学反応の分析
Camostat-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles such as sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of camostat-d6 (hydrochloride) may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
科学的研究の応用
Camostat-d6 (hydrochloride) has several scientific research applications, including:
作用機序
Camostat-d6 (hydrochloride) exerts its effects by inhibiting serine proteases, which are enzymes that cleave peptide bonds in proteins. The inhibition of these enzymes can reduce inflammation and improve pancreatic function in conditions such as chronic pancreatitis . The molecular targets of camostat-d6 (hydrochloride) include cholecystokinin and pro-inflammatory cytokines, which are involved in the regulation of pancreatic secretions and inflammatory responses .
類似化合物との比較
Camostat-d6 (hydrochloride) is similar to other serine protease inhibitors, such as nafamostat mesylate and gabexate mesylate. it is unique in its deuterated form, which makes it particularly useful as an internal standard for analytical techniques . Other similar compounds include:
Nafamostat mesylate: Another serine protease inhibitor used in the treatment of pancreatitis and disseminated intravascular coagulation.
Gabexate mesylate: A serine protease inhibitor used in the treatment of acute pancreatitis and postoperative complications.
Camostat-d6 (hydrochloride) stands out due to its deuterated nature, which enhances its stability and accuracy in analytical measurements .
特性
分子式 |
C20H23ClN4O5 |
|---|---|
分子量 |
440.9 g/mol |
IUPAC名 |
[4-[2-[2-[bis(trideuteriomethyl)amino]-2-oxoethoxy]-2-oxoethyl]phenyl] 4-(diaminomethylideneamino)benzoate;hydrochloride |
InChI |
InChI=1S/C20H22N4O5.ClH/c1-24(2)17(25)12-28-18(26)11-13-3-9-16(10-4-13)29-19(27)14-5-7-15(8-6-14)23-20(21)22;/h3-10H,11-12H2,1-2H3,(H4,21,22,23);1H/i1D3,2D3; |
InChIキー |
LJMUBVFXGFAKKZ-TXHXQZCNSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N)C([2H])([2H])[2H].Cl |
正規SMILES |
CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B14088691.png)
![methyl (2Z)-3-{1-[(4-methoxyphenyl)methyl]-1,2,3-triazol-4-yl}prop-2-enoate](/img/structure/B14088696.png)
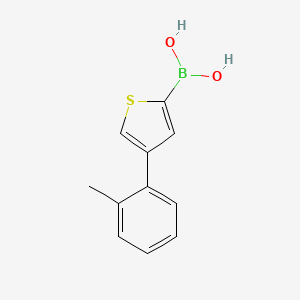
![7-(4-chlorobenzyl)-8-[(4-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14088709.png)
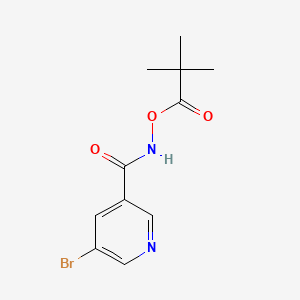
![5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088717.png)
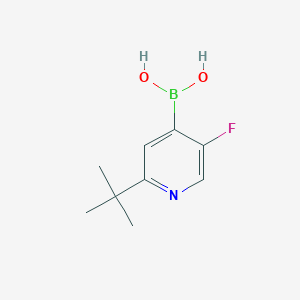
![1-[4-[Tert-butyl(diphenyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14088730.png)
![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(2-methylpropyl)piperidine-4-carboxamide](/img/structure/B14088732.png)
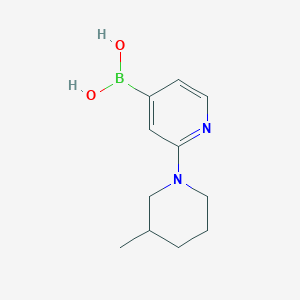
![1-(2-Fluorophenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088739.png)
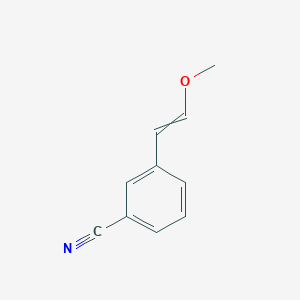
![5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B14088759.png)
![(S)-(2'-(4-Methoxyphenethyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14088764.png)
